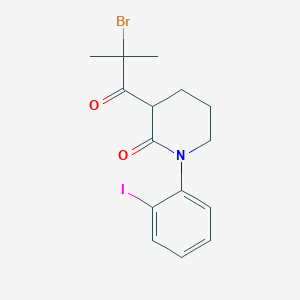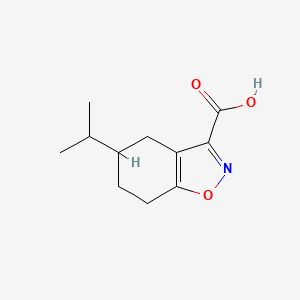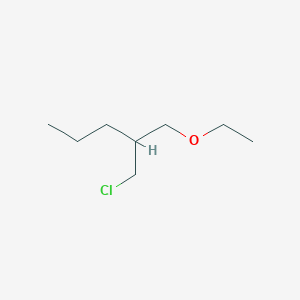
2-(Chloromethyl)-1-ethoxypentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-1-ethoxypentane is an organic compound with the molecular formula C8H17ClO It is a chlorinated derivative of 1-ethoxypentane, where a chlorine atom is attached to the second carbon of the pentane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Chloromethyl)-1-ethoxypentane can be synthesized through several methods. One common approach involves the chlorination of 1-ethoxypentane using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction typically proceeds as follows:
[ \text{C}5\text{H}{11}\text{OCH}_2\text{CH}_3 + \text{SOCl}_2 \rightarrow \text{C}5\text{H}{11}\text{OCH}_2\text{CH}_2\text{Cl} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-1-ethoxypentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions (OH-), amines (NH2R), or thiols (SHR).
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: 2-(Hydroxymethyl)-1-ethoxypentane, 2-(Aminomethyl)-1-ethoxypentane.
Oxidation: 2-(Chloromethyl)-1-ethoxypentanol, 2-(Chloromethyl)-1-ethoxyhexanoic acid.
Reduction: 2-Methyl-1-ethoxypentane.
Applications De Recherche Scientifique
2-(Chloromethyl)-1-ethoxypentane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs and active pharmaceutical ingredients.
Material Science: It is utilized in the preparation of polymers and other advanced materials.
Biological Studies: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-1-ethoxypentane involves its reactivity with nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Chloromethyl)-1-methoxypentane: Similar structure but with a methoxy group instead of an ethoxy group.
2-(Chloromethyl)-1-propoxypentane: Similar structure but with a propoxy group instead of an ethoxy group.
2-(Chloromethyl)-1-butoxypentane: Similar structure but with a butoxy group instead of an ethoxy group.
Uniqueness
2-(Chloromethyl)-1-ethoxypentane is unique due to its specific reactivity profile and the balance between hydrophobic and hydrophilic properties conferred by the ethoxy group. This makes it particularly useful in applications where solubility and reactivity need to be finely tuned.
Propriétés
Formule moléculaire |
C8H17ClO |
|---|---|
Poids moléculaire |
164.67 g/mol |
Nom IUPAC |
1-chloro-2-(ethoxymethyl)pentane |
InChI |
InChI=1S/C8H17ClO/c1-3-5-8(6-9)7-10-4-2/h8H,3-7H2,1-2H3 |
Clé InChI |
OWMHRAGAAJUPJA-UHFFFAOYSA-N |
SMILES canonique |
CCCC(COCC)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Ethyl(methyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13239044.png)
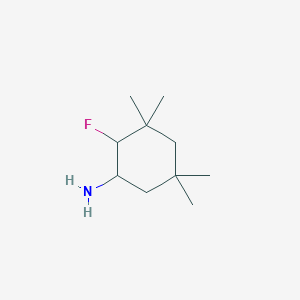
![2-[(Cyclohex-3-en-1-ylmethyl)amino]propan-1-ol](/img/structure/B13239059.png)
![2-[(5-Methylheptan-3-yl)amino]propane-1,3-diol](/img/structure/B13239065.png)
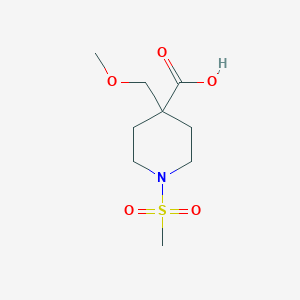

![2-Methyl-2-{[(4-methylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13239075.png)
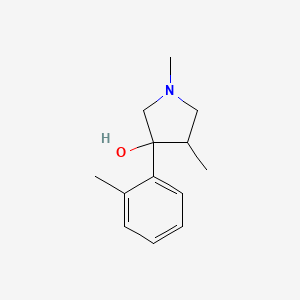
![1-Ethynyl-3-phenylbicyclo[1.1.1]pentane](/img/structure/B13239084.png)
amine](/img/structure/B13239089.png)
